

AXL Gene Expression in Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

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Introduction

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical player in oncology.[1] Aberrant AXL expression is linked to the progression, metastasis, and therapeutic resistance of various cancers, making it a compelling target for novel anti-cancer therapies.[1][2][3] This technical guide provides an in-depth overview of AXL gene expression across different cancer types, details key experimental methodologies for its analysis, and illustrates the core signaling pathways.

AXL Expression Across Various Cancer Types

AXL is frequently overexpressed in a wide array of solid and hematological malignancies. This overexpression often correlates with a more aggressive tumor phenotype and poorer clinical outcomes.[4][5] Below are tables summarizing the quantitative data on AXL mRNA and protein expression in different cancer types.

Table 1: AXL mRNA Expression in Human Cancers

This table summarizes AXL mRNA expression levels across various cancer types, primarily derived from The Cancer Genome Atlas (TCGA) data. The expression is shown in median protein-coding transcripts per million (pTPM).

Cancer Type	Median AXL mRNA Expression (pTPM)	Reference
Pancreatic Adenocarcinoma (PAAD)	High	[6]
Non-Small Cell Lung Cancer (NSCLC)	High	[6]
Skin Cutaneous Melanoma (SKCM)	High	[6]
Urothelial Carcinoma (UC)	Moderate	[6]
Ovarian Cancer (OV)	Moderate	[6] [7]
Glioblastoma Multiforme (GBM)	Moderate to High	[8]
Mesothelioma	High	[9]
Head and Neck Squamous Cell Carcinoma	Moderate	[4]
Esophageal Carcinoma	Moderate	[4]
Renal Cell Carcinoma	Moderate	[4]
Colon Adenocarcinoma	Moderate	[4]
Breast Cancer	Varies by subtype (higher in triple-negative)	[10]
Prostate Cancer	Low to Moderate	[7]
Liver Hepatocellular Carcinoma (LIHC)	Moderate	[11]

Note: Expression levels are qualitative summaries based on reported data and can vary between studies and patient cohorts.

Table 2: AXL Protein Overexpression in Human Cancers (Immunohistochemistry)

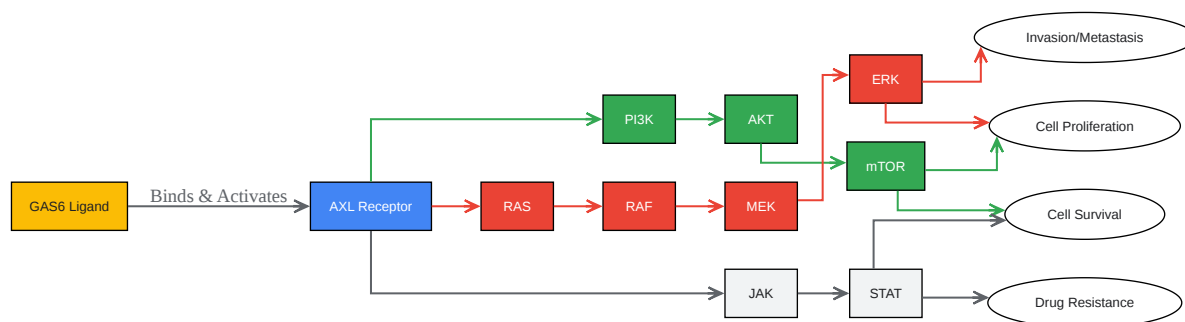
This table provides an overview of the frequency of AXL protein overexpression as determined by immunohistochemistry (IHC) in various tumor types.

Cancer Type	Frequency of AXL Overexpression (%)	Reference
Pancreatic Ductal Adenocarcinoma (Stage II)	70%	[12] [13]
Glioblastoma Multiforme (GBM)	55% (moderate to high)	[8]
Non-Small Cell Lung Cancer (Adenocarcinoma)	26.1% (high expression in EGFR-mutated)	[14]
Ovarian Cancer	Prognostic marker, variable expression	[4] [7]
Breast Cancer	50-75%	[15]
Colon Cancer	Associated with poor prognosis	[4]
Renal Cell Carcinoma	Associated with poor prognosis	[4]
Esophageal Adenocarcinoma	Associated with poor prognosis	[4]
Head and Neck Squamous Cell Carcinoma	Associated with poor prognosis	[4]

AXL Signaling Pathway

AXL signaling is initiated by the binding of its ligand, growth arrest-specific 6 (GAS6). This leads to receptor dimerization and autophosphorylation of the intracellular kinase domain, triggering a cascade of downstream signaling pathways that promote cancer cell proliferation,

survival, migration, and invasion.[1][2][16] Key downstream pathways include PI3K/AKT, MAPK/ERK, and JAK/STAT.[16][17]



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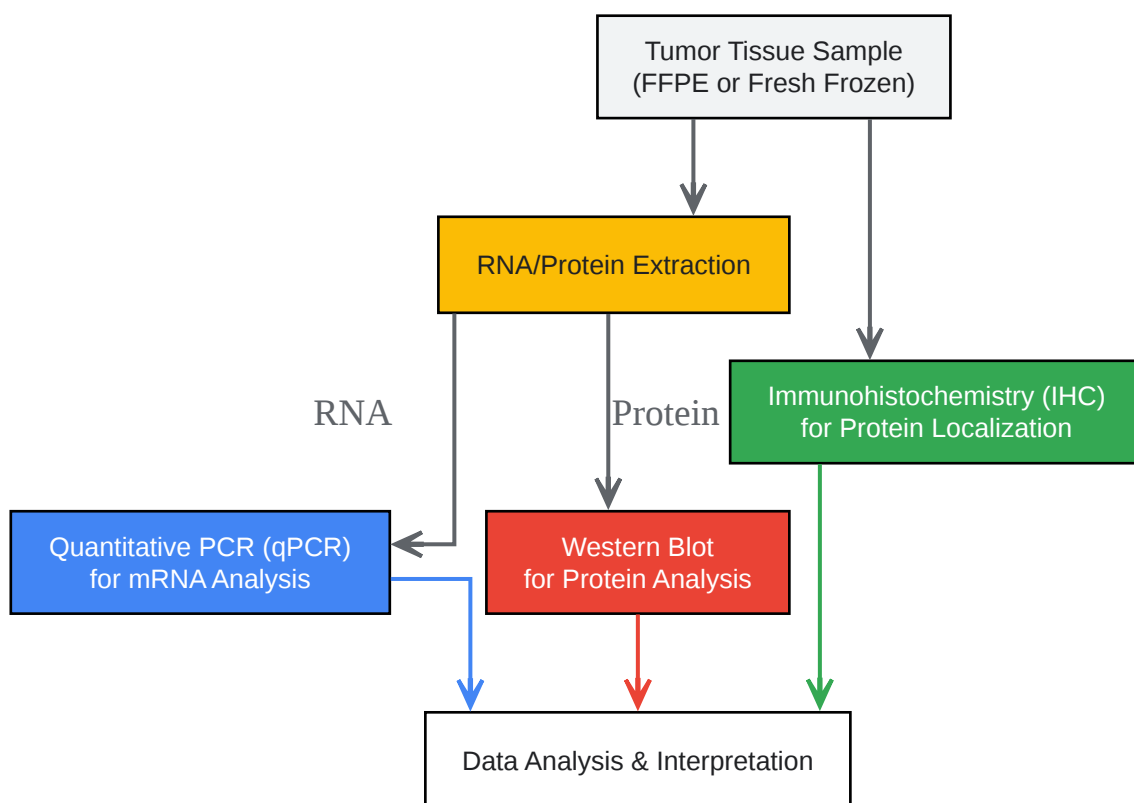
Caption: AXL Signaling Pathway

Experimental Protocols

Accurate assessment of AXL expression is crucial for both research and clinical applications. Below are detailed protocols for common techniques used to measure AXL mRNA and protein levels.

Experimental Workflow for AXL Expression Analysis

The following diagram illustrates a typical workflow for analyzing AXL expression in tumor samples, from sample acquisition to data analysis.



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Caption: AXL Expression Analysis Workflow

Immunohistochemistry (IHC) for AXL Protein Detection in FFPE Tissues

This protocol outlines the steps for detecting AXL protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- FFPE tissue sections on charged slides
- Xylene or equivalent clearing agent
- Ethanol (100%, 95%, 70%)
- Deionized water

- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide solution (3%)
- Blocking serum (e.g., normal goat serum)
- Primary antibody against AXL (e.g., anti-AXL rabbit polyclonal)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate-chromogen solution
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).
 - Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
 - Rinse with deionized water.
- Antigen Retrieval:
 - Immerse slides in antigen retrieval buffer.
 - Heat to 95-100°C for 20-30 minutes.
 - Allow to cool at room temperature for 20 minutes.
 - Rinse with wash buffer (e.g., PBS or TBS).

- Peroxidase Blocking:
 - Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
 - Rinse with wash buffer.
- Blocking:
 - Incubate with blocking serum for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
 - Incubate with primary anti-AXL antibody at the recommended dilution overnight at 4°C.
- Secondary Antibody and Detection:
 - Rinse with wash buffer.
 - Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
 - Rinse with wash buffer.
 - Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
 - Rinse with wash buffer.
- Chromogenic Detection:
 - Incubate with DAB solution until the desired brown color develops.
 - Rinse with deionized water.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin for 1-2 minutes.
 - Rinse with water.

- Dehydrate through graded ethanol and clear with xylene.
- Mount with a permanent mounting medium.

Western Blot for AXL Protein Quantification

This protocol describes the detection and quantification of AXL protein in cell lysates or tissue homogenates.^{[18][19][20][21]}

Materials:

- Cell or tissue samples
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Running buffer
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against AXL
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Sample Preparation:
 - Lyse cells or homogenize tissue in ice-cold lysis buffer.
 - Centrifuge to pellet cell debris and collect the supernatant.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE:
 - Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
 - Load samples onto an SDS-PAGE gel.
 - Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
- Blocking and Antibody Incubation:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-AXL antibody overnight at 4°C.
 - Wash the membrane with TBST (3 changes, 5 minutes each).
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST (3 changes, 5 minutes each).
- Detection:
 - Incubate the membrane with chemiluminescent substrate.
 - Capture the signal using an imaging system.

- Quantify band intensities using appropriate software.

Quantitative Real-Time PCR (qPCR) for AXL mRNA Expression

This protocol details the measurement of AXL mRNA levels.[\[5\]](#)[\[22\]](#)

Materials:

- Cell or tissue samples
- RNA extraction kit
- DNase I
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green)
- AXL-specific primers (Forward and Reverse)
- Housekeeping gene primers (e.g., GAPDH, ACTB)
- qPCR instrument

Procedure:

- RNA Extraction and DNase Treatment:
 - Extract total RNA from samples using a commercial kit.
 - Treat with DNase I to remove contaminating genomic DNA.
 - Assess RNA quality and quantity.
- Reverse Transcription:
 - Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

- qPCR:
 - Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and AXL or housekeeping gene primers.
 - Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).
- Data Analysis:
 - Determine the cycle threshold (Ct) values for AXL and the housekeeping gene.
 - Calculate the relative expression of AXL using the $\Delta\Delta C_t$ method.

AXL Primer Example:

- Forward: 5'-GCAACCTTCACCTACCGAGTTC-3'[[22](#)]
- Reverse: 5'-GGCCAACATGGTGAAACCCT-3'[[22](#)]

Conclusion

The overexpression of AXL is a common feature in a multitude of cancers and is intricately linked with aggressive disease and poor prognosis. As a key driver of tumor progression and therapy resistance, AXL represents a high-priority target for cancer drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and clinicians working to further elucidate the role of AXL in cancer and to develop novel AXL-targeted therapies. Accurate and reproducible measurement of AXL expression is paramount for patient stratification and for monitoring treatment response in clinical trials.

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- To cite this document: BenchChem. [AXL Gene Expression in Cancer: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

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